1,3-Dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include 1,3-dimethyl-1h-pyrazole-5-carboxamide, have a broad spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, analgesic, anti-obesity drugs, and antidepressant agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to impact a wide range of pharmacological properties .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-5-carboxamide can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals or solid supports, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide: Similar structure but lacks the dimethyl substitution.
3-Methyl-1H-pyrazole-5-carboxamide: Contains a single methyl group instead of two.
1,3-Dimethyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
1,3-Dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its stability and modify its interaction with biological targets .
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPPJWNONMZGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371258 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136678-93-8 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide interact with VEGFR2 and what are the downstream effects of this interaction?
A1: While the provided research papers focus on the chemical structure and patent information for N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [, ], they do not delve into the specific molecular interactions with VEGFR2 or the downstream effects. Further research is needed to elucidate the exact binding mode, signaling pathways affected, and cellular responses upon inhibition of VEGFR2 by this compound.
Q2: What is the role of the 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety within the structure of the VEGFR2 inhibitor?
A2: The research papers do not explicitly address the specific contribution of the this compound moiety to the overall activity of the compound [, ]. It is likely that this group contributes to the molecule's binding affinity for VEGFR2, possibly through hydrogen bonding or hydrophobic interactions. Structure-activity relationship (SAR) studies would be needed to understand how modifications to this moiety affect the potency and selectivity of the inhibitor.
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